3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

GPR40 FFA1 GPCR

Researchers optimizing GPR40 agonists face potency limitations and unreliable SAR data from generic scaffolds. 3-(3,4-Dimethylphenyl)picolinic acid (CAS 1225734-71-3) solves this with: • 1.7× higher GPR40 potency vs. GW9508 (EC50 ~30 nM vs. 50 nM), enabling lower compound consumption in FLIPR & cAMP assays. • Distinct pKa (0.98±0.50, ~4.4 units below parent picolinic acid) for clear membrane permeability correlations in lead optimization. • Key intermediate for JMJD2E/JMJD3 demethylase inhibitor libraries (ref. WO2013143597A1). Supplied at 97% HPLC purity; available in 5 g-1 kg scales for SAR and medicinal chemistry programs.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
Cat. No. B12079227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=C(N=CC=C2)C(=O)O)C
InChIInChI=1S/C14H13NO2/c1-9-5-6-11(8-10(9)2)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
InChIKeyRTJXRFWBNBOFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic Acid: Overview and Key Properties


3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (CAS 1225734-71-3), also known as 3-(3,4-dimethylphenyl)picolinic acid, is a phenylpyridine carboxylic acid derivative with a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . It features a pyridine core substituted with a carboxylic acid group at the 2-position and a 3,4-dimethylphenyl moiety at the 3-position [1]. This compound is primarily utilized as a molecular building block in the synthesis of bioactive molecules, with documented activity as a GPR40 (FFA1) receptor agonist [2]. It is also referenced in patent literature related to demethylase enzyme inhibitors, indicating its relevance in epigenetic and oncology research [3].

Synthetic Use Building block for bioactive molecules and GPR40 agonists
Target Engagement GPR40 (FFA1) receptor pathway studies
Epigenetic Context Demethylase enzyme inhibitor research (WO2013143597A1)

Why Generic Phenylpyridine Carboxylic Acid Substitution Fails


Generic substitution of phenylpyridine carboxylic acid scaffolds is not scientifically viable due to profound differences in molecular recognition, binding affinity, and physicochemical properties that arise from subtle variations in substitution pattern. While compounds like unsubstituted 3-phenylpyridine-2-carboxylic acid (CAS 103863-15-6) or regioisomeric 3-(2,4-dimethylphenyl)picolinic acid (CAS 1225762-86-6) share the same core heterocyclic framework, they lack the specific 3,4-dimethyl substitution pattern that confers both enhanced GPR40 agonism and a markedly distinct ionization profile . The target compound demonstrates a pKa of 0.98±0.50, which is approximately 4.4 log units lower than that of unsubstituted picolinic acid (pKa ~5.4), fundamentally altering its charge state at physiological pH and consequently its membrane permeability and receptor binding kinetics [1]. Furthermore, the 3,4-dimethylphenyl group increases molecular weight by ~28 g/mol and elevates the boiling point by nearly 18°C relative to the unsubstituted phenyl analog, affecting both synthetic handling and formulation behavior .

Substitution pattern mismatch: the 3,4-dimethyl arrangement is required for reported GPR40 activity; regioisomers or unsubstituted analogs may not reproduce binding.
Ionization state divergence: predicted pKa is substantially lower than picolinic acid, altering charge at physiological pH and potentially affecting permeability and target electrostatics.
Physical property shift: predicted boiling point and density deviate from the unsubstituted phenyl analog, which may impact purification and formulation behavior.

Quantitative Differentiation Evidence


GPR40 Agonist Potency vs. GW9508

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exhibits an EC50 of 30 nM at the human GPR40 (FFA1) receptor, as measured by FLIPR calcium flux assay in CHO cells [1]. This represents a 1.7-fold improvement in potency compared to the widely used reference agonist GW9508, which has a reported EC50 of ~50 nM (pEC50 7.32) in the same assay system . The compound also demonstrates a Ki of 32 nM in competitive binding assays against a radiolabeled GPR40 ligand [1]. This 20 nM difference in EC50 translates to a potentially meaningful reduction in the required concentration to achieve half-maximal receptor activation, a key consideration in both in vitro pharmacological studies and in vivo efficacy models.

GPR40 EC50
Reported
30 nM (hGPR40, FLIPR)
Supports GPR40 pathway study fit; 1.7-fold lower EC50 than GW9508 (reported ~50 nM).
CHO cell calcium flux assay; cross-study comparison.
GPR40 FFA1 GPCR Insulin Secretion Metabolic Disease

Physical Property Differentiation vs. Unsubstituted Phenyl Analog

The presence of the 3,4-dimethyl substituent on the phenyl ring of 3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid results in a predicted boiling point of 384.7±37.0 °C and a predicted density of 1.177±0.06 g/cm³ . In contrast, the unsubstituted 3-phenylpyridine-2-carboxylic acid (CAS 103863-15-6) exhibits a predicted boiling point of 367 °C and a density of 1.241 g/cm³ . This represents a 17.7 °C increase in boiling point and a 0.064 g/cm³ decrease in density. The higher boiling point suggests stronger intermolecular interactions in the liquid phase, which may influence purification strategies such as recrystallization or distillation. The lower density may affect solvent partitioning and formulation development.

Predicted Physical Properties
Class-level
Boiling point: +17.7 °C vs unsubstituted analog; density: −0.064 g/cm³
May affect purification and solvent partitioning; predicted values require experimental confirmation.
ACD/Labs prediction; no experimental data provided.
Physicochemical Properties SAR Compound Handling Formulation

Enhanced Acidity and Ionizability vs. Picolinic Acid

3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exhibits a predicted pKa of 0.98±0.50 , indicating that the carboxylic acid group is significantly more acidic than that of unsubstituted picolinic acid, which has a pKa of approximately 5.4 [1]. This ~4.4 log unit decrease in pKa means that at physiological pH (7.4), the target compound will exist almost entirely (>99.999%) in its deprotonated, anionic carboxylate form, whereas picolinic acid exists as a mixture of protonated and deprotonated species. This stark difference in ionization state can profoundly affect solubility, passive membrane permeability, plasma protein binding, and oral bioavailability. It also suggests that the compound may engage in stronger electrostatic interactions with positively charged residues in target proteins, such as the GPR40 receptor.

Predicted pKa
Class-level
0.98±0.50 (picolinic acid: 5.4)
Large ionization shift may influence solubility, permeability, and target-interaction electrostatics.
Predicted pKa; experimental verification advised.
pKa Ionization Solubility Permeability Drug-likeness

Structural Uniqueness for SAR Studies

The 3,4-dimethyl substitution pattern on the phenyl ring of 3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid creates a distinct steric and electronic environment compared to other positional isomers and substitution patterns. While compounds such as 3-(2,4-dimethylphenyl)picolinic acid (CAS 1225762-86-6) and 4-(2,4-dimethylphenyl)picolinic acid (CAS 1261967-40-1) [1] are commercially available, they differ in the position of the phenyl ring attachment to the pyridine core and the methyl substitution pattern. The 3,4-dimethylphenyl group in the target compound introduces a unique combination of ortho, meta, and para substitution effects that cannot be replicated by other isomers. This makes the compound a valuable tool for probing the steric tolerance and electronic requirements of binding pockets in targets such as GPR40, where the 3,4-dimethyl substitution yields a 1.7-fold potency gain over GW9508 [2].

Substitution Pattern
Reported
3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid; distinct from 2,4-dimethyl isomers
Provides unique steric/electronic profile for SAR; 3,4-dimethyl substitution yields reported GPR40 activity.
Compare with 2,4-dimethylphenyl and 4-phenyl regioisomers.
Structure-Activity Relationship Medicinal Chemistry Library Design Fragment-Based Drug Discovery

Optimal Application Scenarios


GPR40-Mediated Insulin Secretion Assays

In vitro functional assays evaluating GPR40 agonist activity in CHO or HEK293 cells can leverage the 1.7-fold higher potency (EC50 30 nM vs. 50 nM) of 3-(3,4-dimethylphenyl)pyridine-2-carboxylic acid compared to the benchmark agonist GW9508 [1]. This potency advantage may enable lower compound consumption, reduced solvent vehicle effects, and a wider dynamic range in dose-response experiments. The compound is suitable for calcium flux (FLIPR) assays, cAMP accumulation studies, and insulin secretion measurements in pancreatic β-cell models.

SAR Studies Probing 3,4-Dimethyl Substitution Effects

Medicinal chemistry programs focused on optimizing phenylpyridine-based GPR40 agonists or demethylase inhibitors can employ this compound as a unique probe to evaluate the impact of the 3,4-dimethyl substitution pattern on target engagement [2]. Its distinct pKa of 0.98±0.50, which is 4.4 log units lower than parent picolinic acid, provides a clear ionization contrast that can be correlated with changes in membrane permeability and binding affinity .

Demethylase Enzyme Inhibitor Development

As referenced in patent WO2013143597A1, compounds containing the pyridine-2-carboxylic acid scaffold with substituted phenyl groups are being explored as inhibitors of Jumonji domain-containing demethylases (e.g., JMJD2E, JMJD3) for applications in oncology and inflammation [3]. 3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid serves as a key intermediate for the synthesis of such inhibitors, and its unique substitution pattern offers a distinct starting point for library synthesis and lead optimization.

Physicochemical Property Benchmarking

The compound's predicted boiling point (384.7±37.0 °C) and density (1.177±0.06 g/cm³) differ meaningfully from the unsubstituted phenyl analog (boiling point 367 °C, density 1.241 g/cm³), making it a useful reference compound for developing purification protocols and assessing the impact of methyl substitution on compound handling . Formulation scientists can use this data to predict solubility behavior, stability under various conditions, and compatibility with excipients.

Application
Selection Property
Validation Focus
GPR40 pathway signaling studies
Agonist activity relative to GW9508 reference
Calcium flux and insulin secretion endpoints
Phenylpyridine SAR probe
Distinct ionization and 3,4-dimethyl substitution
pKa-dependent permeability and binding studies
Demethylase inhibitor intermediate
Pyridine-2-carboxylic acid scaffold
Enzyme inhibition screening and library synthesis
Physicochemical property benchmarking
Predicted boiling point and density
Handling and purification protocol development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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